molecular formula C14H20N6O2S B2705884 3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1013818-30-8

3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2705884
CAS No.: 1013818-30-8
M. Wt: 336.41
InChI Key: AXSOFUVAYXSQPT-UHFFFAOYSA-N
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Description

3-(4-(Propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a 4-(propylsulfonyl)piperazine group and at the 6-position with a pyrazole moiety. The pyridazine scaffold is a six-membered aromatic ring with two adjacent nitrogen atoms, which confers unique electronic and steric properties. The pyrazole ring, a five-membered diunsaturated heterocycle with two adjacent nitrogen atoms, contributes to π-π stacking and hydrogen-bonding capabilities.

Properties

IUPAC Name

3-(4-propylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-2-12-23(21,22)19-10-8-18(9-11-19)13-4-5-14(17-16-13)20-7-3-6-15-20/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSOFUVAYXSQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonylation using propylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyridazine Ring: The pyridazine ring is formed through the cyclization of appropriate hydrazine derivatives with diketones.

    Substitution with Pyrazolyl Group: The final step involves the substitution of the pyridazine ring with a pyrazolyl group using a suitable pyrazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Pyridazine derivatives, including compounds similar to 3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, have shown promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of piperazine and pyrazole groups enhances their bioactivity against different cancer cell lines.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of pyridazine derivatives. Compounds with similar structures have demonstrated significant activity against both bacterial and fungal pathogens. This suggests that 3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine may also possess similar antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of pyridazine derivatives have been well-documented. Compounds in this class have been shown to reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes. This activity is particularly relevant for developing treatments for chronic inflammatory conditions .

CNS Activity

Compounds containing piperazine moieties are often explored for their central nervous system (CNS) effects. The presence of the piperazine ring in 3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine suggests potential anxiolytic or antidepressant effects, as many piperazine-containing drugs are known to interact with neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of pyridazine derivatives, providing insights into how modifications affect their biological activities. For instance:

  • Anticancer Studies : A series of pyridazinones were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Compounds with specific substitutions on the pyridazine ring exhibited enhanced potency compared to others .
  • Antimicrobial Testing : In vitro assays demonstrated that certain pyridazine derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
  • Anti-inflammatory Research : Experimental models of inflammation revealed that selected pyridazine compounds effectively reduced edema and inflammatory markers, supporting their use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes structural differences between the target compound and its analogs:

Compound Name Substituent at Position 3 Substituent at Position 6 Key Structural Features
3-(4-(Propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine 4-(Propylsulfonyl)piperazine 1H-pyrazole Sulfonyl group enhances polarity; planar pyridazine core
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidine 1H-pyrazole Secondary amine (piperidine) introduces basicity; reduced electron withdrawal
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Phenyl group 1H-pyrazole Aromatic phenyl group increases hydrophobicity; planar S(6) ring motif

Key Observations :

  • The piperidine analog lacks electron-withdrawing groups, which may reduce stability in acidic environments compared to the sulfonyl-containing compound.
  • The phenyl-substituted derivative exhibits a planar S(6) ring motif due to intramolecular C–H⋯N hydrogen bonding, a feature absent in the target compound .

Challenges :

  • Introducing the propylsulfonyl-piperazine group may require additional steps for sulfonation and purification compared to simpler substituents like piperidine or phenyl.
Physicochemical and Crystallographic Properties
  • Planarity : The phenyl derivative exhibits near-planarity (r.m.s. deviation = 0.044 Å), facilitating π-π stacking (3.6859 Å distance between pyrazole and pyridazine rings) . The bulkier sulfonyl-piperazine group in the target compound likely reduces planarity, altering crystal packing.
  • Thermal Stability : Sulfonyl groups generally confer higher thermal and oxidative stability compared to amine or hydrocarbon substituents.
Computational and Experimental Tools

Structural data for related compounds were determined using SHELX and CCP4 crystallography software, which are industry standards for small-molecule and macromolecular refinement . These tools enable precise analysis of bond lengths, angles, and intermolecular interactions critical for comparing substituent effects.

Biological Activity

3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, with the CAS number 1013818-30-8, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is C14H20N6O2S, with a molecular weight of 336.42 g/mol. The compound features a piperazine ring substituted with a propylsulfonyl group and a pyridazine core linked to a pyrazole moiety. This unique structure is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC14H20N6O2S
Molecular Weight336.42 g/mol
CAS Number1013818-30-8

Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds structurally related to 3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine have shown significant inhibitory activity against MAO-A and MAO-B. For instance, derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects which suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

GlyT-1 Inhibition

The compound has also been evaluated for its activity as a GlyT-1 inhibitor. Glycine transporters are critical for regulating glycine levels in the central nervous system. Studies have reported that related compounds can significantly elevate glycine levels in cerebrospinal fluid (CSF) upon administration, indicating their potential for treating disorders associated with glycine dysregulation . The structure-activity relationship studies indicate that modifications in the sulfonamide and piperazine regions can enhance GlyT-1 potency while maintaining favorable pharmacokinetic properties .

Neuropharmacological Effects

In a series of experiments involving animal models, compounds similar to 3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine demonstrated promising neuroprotective effects. For example, one study reported that these compounds could reduce oxidative stress markers and improve cognitive function in rodent models subjected to neurotoxic challenges .

Cytotoxicity Assessment

Cytotoxicity assays using healthy fibroblast cell lines (L929) revealed that derivatives exhibited varying degrees of cytotoxic effects. While some compounds caused significant cell death at higher concentrations, others displayed minimal toxicity, suggesting that careful structural modifications could lead to safer therapeutic candidates .

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